Ferric nitrate hexahydrate

Description

Properties

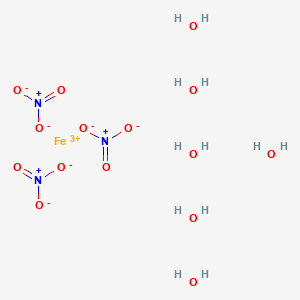

Molecular Formula |

FeH12N3O15 |

|---|---|

Molecular Weight |

349.95 g/mol |

IUPAC Name |

iron(3+);trinitrate;hexahydrate |

InChI |

InChI=1S/Fe.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; |

InChI Key |

HVENHVMWDAPFTH-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Fe+3] |

Synonyms |

ferric nitrate ferric nitrate hexahydrate ferric nitrate iron salt ferric nitrate nonahydrate ferric nitrate octacosahydrate ferric nitrate octapentacontahydrate ferric nitrate octatriacontahydrate ferric nitrate pentadecahydrate ferric nitrate undecahydrate |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Iron(III) Nitrate Hydrate from Iron and Nitric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of iron(III) nitrate (B79036) hydrate, often referred to as ferric nitrate, through the direct reaction of iron metal with nitric acid. This document outlines the underlying chemical principles, detailed experimental protocols, and critical safety considerations for the successful laboratory-scale preparation of this important inorganic compound. Iron(III) nitrate serves as a valuable precursor and catalyst in various chemical transformations, including organic synthesis and the preparation of iron-based materials.[1][2][3]

Introduction to Iron(III) Nitrate Synthesis

Iron(III) nitrate is an inorganic compound that most commonly exists as the nonahydrate, Fe(NO₃)₃·9H₂O, a pale violet, hygroscopic crystalline solid.[4][5][6] While the hexahydrate is also known, the nonahydrate is the most thermodynamically stable and commonly isolated form from aqueous solutions.[6][7] The synthesis involves the oxidation of iron metal by nitric acid. The concentration of the nitric acid is a critical parameter that dictates the reaction's outcome, with dilute acid favoring the formation of iron(III) nitrate and concentrated acid potentially leading to passivation.[8][9][10]

The reaction is exothermic and produces toxic nitrogen oxide gases as byproducts, necessitating careful temperature control and proper ventilation.[11] The resulting iron(III) nitrate is a versatile reagent used as a catalyst, a mordant in dyeing, in tanning, and for surface treatment of metals.[4][12][13]

Reaction Chemistry and Stoichiometry

The reaction between iron and nitric acid can proceed via different pathways depending on the acid's concentration.

-

With Dilute Nitric Acid: Iron metal reacts with dilute nitric acid to produce iron(III) nitrate, nitric oxide gas, and water.[8][14] The balanced chemical equation for this reaction is: Fe(s) + 4 HNO₃(aq) → Fe(NO₃)₃(aq) + NO(g) + 2 H₂O(l)[14]

-

With Concentrated Nitric Acid: The use of highly concentrated nitric acid can lead to the formation of a passive, protective layer of iron(III) oxide (Fe₂O₃) on the metal's surface, which halts the reaction.[8][9][10] However, a controlled reaction with moderately concentrated acid can still yield ferric nitrate.[11][15][16] The reaction may also produce nitrogen dioxide (NO₂) gas instead of nitric oxide.[9]

Experimental Protocol: Laboratory Synthesis

This section details a generalized protocol for the synthesis of iron(III) nitrate nonahydrate based on established laboratory methods.[14][16][17]

3.1. Materials and Equipment

-

Materials:

-

Iron filings or fine steel wool (5.0 g)

-

Concentrated Nitric Acid (HNO₃, ~68%)

-

Distilled or deionized water

-

-

Equipment:

-

Fume hood

-

250 mL beaker or flask

-

Heating mantle or hot plate with magnetic stirring

-

Glass stirring rod

-

Thermometer

-

Buchner funnel and flask for vacuum filtration

-

Filter paper

-

Crystallizing dish

-

Vacuum desiccator

-

3.2. Synthesis Procedure

-

Acid Dilution: In a fume hood, prepare the acidic solution by carefully adding 100 mL of concentrated nitric acid to 30 mL of distilled water in a 250 mL beaker.[16] This creates a diluted yet still highly reactive solution.

-

Reaction Initiation: To the stirred nitric acid solution, add 50 g of iron filings in small portions to control the reaction rate.[16] The reaction is exothermic and will produce brown fumes of nitrogen oxides (NOₓ).

-

Temperature Control: Gently heat the mixture, maintaining the temperature below 70°C.[16][17] The rate of reaction can be managed by adjusting the rate of iron addition and the heating.[16]

-

Dissolution and Digestion: Continue the reaction until nearly all the iron has dissolved. The resulting solution will likely be dark brown or reddish-purple due to the presence of dissolved gases and colloidal basic nitrates.[7][16]

-

Filtration: Once the reaction subsides, filter the hot solution through a Buchner funnel to remove any unreacted iron and solid impurities.[16]

-

Crystallization: Transfer the clear filtrate to a crystallizing dish and allow it to cool and stand. As the solution cools, pale violet crystals of iron(III) nitrate nonahydrate will form. The color of the solution should lighten as the colloidal salts are converted to the normal nitrate.[16] If crystals do not form readily, crystallization can be induced by adding a small amount of concentrated nitric acid, as the salt is less soluble in nitric acid than in water.[16]

-

Isolation and Drying: Collect the crystals by vacuum filtration. The crystals should then be dried in a vacuum desiccator to remove residual moisture and acid.[14][16]

3.3. Safety Precautions

-

Fume Hood: The reaction must be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive nitrogen oxide gases (NO and NO₂).[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

-

Handling Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care and avoid contact with skin, eyes, and combustible materials.

-

Exothermic Reaction: The reaction is exothermic. Adding the iron slowly and monitoring the temperature is crucial to prevent the reaction from becoming uncontrollable.

Quantitative Data and Physicochemical Properties

The following tables summarize key quantitative data related to the synthesis and properties of iron(III) nitrate.

Table 1: Physicochemical Properties of Iron(III) Nitrate Nonahydrate

| Property | Value | References |

|---|---|---|

| Chemical Formula | Fe(NO₃)₃·9H₂O | [5] |

| Molecular Weight | 404.00 g/mol | [6][13] |

| Appearance | Pale violet or grayish-violet crystalline solid | [4][6] |

| Density | 1.68 g/cm³ | [4][6] |

| Melting Point | 47.2 °C (decomposes) | [4][5][6] |

| Boiling Point | 125 °C (decomposes) | [5][6] |

| Solubility | Very soluble in water, ethanol, and acetone (B3395972) |[4][5] |

Table 2: Summary of Reported Reaction Conditions

| Parameter | Condition | Purpose/Effect | References |

|---|---|---|---|

| Nitric Acid | Dilute | Favors formation of Fe(NO₃)₃ and NO gas. | [8][14] |

| Concentration | Concentrated | Can cause passivation (formation of Fe₂O₃ layer). | [8][10] |

| Moderately Concentrated | Used in lab preparations to dissolve iron. | [16][17] | |

| Temperature | < 70 °C | To control the exothermic reaction and prevent decomposition. | [16][17] |

| 50 - 80 °C | General range for industrial processes. | [18] | |

| Reactants | Iron filings/powder | High surface area for a controlled reaction rate. | [16][18] |

| Stoichiometry | Excess nitric acid | Ensures complete oxidation of iron to the Fe(III) state. | [11][14] |

| | ~4.3:1 (HNO₃:Fe) | A specific ratio used in an industrial process. |[15] |

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the chemical principles involved.

Caption: Experimental workflow for the synthesis of Iron(III) Nitrate Nonahydrate.

References

- 1. benchchem.com [benchchem.com]

- 2. imarcgroup.com [imarcgroup.com]

- 3. Development of Nitrolactonization Mediated by Iron(III) Nitrate Nonahydrate [jstage.jst.go.jp]

- 4. Ferric nitrate nonahydrate | 7782-61-8 [chemicalbook.com]

- 5. Applications of iron nitrate nonahydrate_Chemicalbook [chemicalbook.com]

- 6. Iron(III) nitrate - Wikipedia [en.wikipedia.org]

- 7. KR100957855B1 - Method of manufacturing ferric nitrate - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. Fe react with HNO3.. | Filo [askfilo.com]

- 10. quora.com [quora.com]

- 11. scienceforums.net [scienceforums.net]

- 12. SNDB : The Role of Ferric Nitrate in Modern Industry Applications and Benefits | Ferric Nitrate – SNDB [thebarite.com]

- 13. Iron nitrate (Fe(NO3)3) nonahydrate | FeH18N3O18 | CID 16211566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Iron(III) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 15. US4808393A - Process for manufacture of ferric nitrate - Google Patents [patents.google.com]

- 16. prepchem.com [prepchem.com]

- 17. scribd.com [scribd.com]

- 18. Production and manufacturing method and process of iron nitrate-Chemwin [en.888chem.com]

In-Depth Technical Guide to the Crystal Structure of Ferric Nitrate Hexahydrate

This technical guide provides a comprehensive analysis of the crystal structure of ferric nitrate (B79036) hexahydrate, --INVALID-LINK--₃, tailored for researchers, scientists, and drug development professionals. The document summarizes key crystallographic data, details experimental protocols for its synthesis and analysis, and presents a visual representation of the analytical workflow.

Introduction

Ferric nitrate hexahydrate is an inorganic compound that plays a role in various chemical syntheses and applications. Understanding its precise three-dimensional atomic arrangement is crucial for predicting its properties and reactivity. The crystal structure of this compound is characterized by a central iron(III) ion octahedrally coordinated by six water molecules, forming the complex cation [Fe(H₂O)₆]³⁺. These complex cations and the nitrate anions (NO₃⁻) are held together in the crystal lattice by an extensive network of hydrogen bonds.

Crystal Structure and Physicochemical Properties

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1][2] It crystallizes in the cubic system with the space group I a -3.[2] The iron(III) ion is located at a site of high symmetry, and the six coordinating water molecules are crystallographically equivalent. The Fe-O bond distance in the hexaaquairon(III) cation is approximately 1.99 Å.[3] The nitrate ions are disordered and occupy positions that facilitate hydrogen bonding with the aqua ligands.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic and physicochemical properties of this compound.

| Property | Value |

| Chemical Formula | --INVALID-LINK--₃ |

| Molar Mass | 349.95 g/mol [4] |

| Crystal System | Cubic[2] |

| Space Group | I a -3[2] |

| Unit Cell Parameters | a = b = c = 13.7962 Å[2] |

| α = β = γ = 90.00°[2] | |

| Volume of Unit Cell | 2626.3 ų |

| Z (Formula units/cell) | 8[2] |

| Calculated Density | 1.77 g/cm³ |

| Fe-O Bond Length | ~1.99 Å[3] |

| Appearance | Pale violet crystals |

Experimental Protocols

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained through the following methods:

Method 1: Crystallization from Hydrous Melts or Solutions

Crystals can be grown from their hydrous melts or solutions.[1] This typically involves preparing a concentrated aqueous solution of ferric nitrate and allowing for slow evaporation of the solvent at a controlled temperature.

Method 2: Reaction of Iron with Nitric Acid

A detailed procedure for synthesizing ferric nitrate crystals is as follows:[5]

-

Reaction: Slowly add powdered iron to a solution of 68% nitric acid in a chemical reactor. The reaction temperature should be carefully controlled.

-

Concentration: After the reaction is complete, the resulting solution is concentrated under reduced pressure to approximately 30% of its original volume.

-

Crystallization: The concentrated solution is then cooled to 5°C and left undisturbed for 20 hours to allow for the formation of crystals.

-

Isolation and Drying: The formed crystals are collected by filtration, washed with cold purified water, and then dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves the following steps:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data are collected at a controlled temperature, typically using Mo Kα radiation.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Workflow for Crystal Structure Analysis

The logical workflow for the synthesis and structural analysis of this compound is depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. Iron nitrate hexahydrate | FeH18N3O15+6 | CID 168307955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | FeH12N3O15 | CID 22242101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. KR100957855B1 - Method of manufacturing ferric nitrate - Google Patents [patents.google.com]

The Thermal Decomposition of Ferric Nitrate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition behavior of ferric nitrate (B79036) hexahydrate (Fe(NO₃)₃·6H₂O), a compound of significant interest in various scientific and industrial applications, including catalyst synthesis and the preparation of iron-based nanomaterials for drug delivery. Understanding its thermal degradation pathway is crucial for controlling the physicochemical properties of the final products.

Overview of Thermal Decomposition

The thermal decomposition of ferric nitrate hexahydrate is a complex, multi-stage process involving dehydration, hydrolysis, and the formation of intermediate compounds before yielding the final solid product, ferric oxide (α-Fe₂O₃). The decomposition pathway is sensitive to experimental conditions such as heating rate and atmospheric environment. Studies have shown that both the hexahydrate and nonahydrate forms of ferric nitrate exhibit broadly similar thermal decomposition behaviors.[1][2][3][4]

The process can be generally summarized by the following key stages:

-

Initial Dehydration: The process begins with the loss of water of hydration.

-

Intermediate Formation: As the temperature increases, the decomposition proceeds with the simultaneous loss of water and nitric acid, leading to the formation of intermediate species such as iron oxyhydroxide (FeOOH) or other basic iron nitrates.[1][3][4]

-

Final Decomposition: At higher temperatures, these intermediates decompose to form the stable ferric oxide.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of this compound and the closely related nonahydrate. It is important to note that the specific temperatures and mass losses can vary depending on the experimental conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Ferric Nitrate Hydrates

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Approximate) | Evolved Species |

| Initial Dehydration | 35 - 70 | Variable | H₂O |

| Formation of Intermediates | 70 - 150 | Significant | H₂O, HNO₃ |

| Final Decomposition to Fe₂O₃ | 150 - 300 | Continues to final product | H₂O, NOₓ |

Note: The temperature ranges and mass losses are compiled from various sources and represent typical values. The initial dehydration step can be particularly variable due to the hygroscopic nature of the salt.

Table 2: Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA) Data

| Thermal Event | Temperature (°C) | Type of Event | Associated Process |

| Melting | ~50 | Endothermic | Melting in the water of crystallization |

| Decomposition | 100 - 200 | Endothermic | Dehydration and decomposition of nitrate |

| Final Oxide Formation | > 200 | Endothermic/Exothermic | Decomposition of intermediates to Fe₂O₃ |

Note: The final decomposition stage may exhibit complex endothermic and exothermic peaks corresponding to the breakdown of various intermediate species.

Experimental Protocols

Detailed experimental protocols are essential for reproducible thermal analysis. Below are generalized methodologies for TGA and DSC analysis of hydrated salts like this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature-dependent mass loss of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample from the starting temperature to a final temperature of at least 500°C to ensure complete decomposition.

-

Employ a constant heating rate, typically between 5°C/min and 20°C/min. Slower heating rates can provide better resolution of decomposition steps.[3]

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the mass loss percentage versus temperature.

-

Determine the onset and end temperatures for each distinct mass loss step.

-

Calculate the percentage mass loss for each step.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow associated with the thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (e.g., aluminum). Seal the pan, potentially with a pinhole in the lid to allow for the escape of evolved gases.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature of at least 400°C.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify and integrate endothermic and exothermic peaks to determine the temperatures of transitions (e.g., melting, decomposition) and the associated enthalpy changes.

-

Visualization of the Decomposition Pathway

The following diagrams illustrate the logical workflow of the experimental analysis and the proposed thermal decomposition pathway of this compound.

Caption: Experimental workflow for thermal analysis.

Caption: Proposed thermal decomposition pathway.

Conclusion

The thermal decomposition of this compound is a multi-step process that is highly dependent on the experimental conditions. A thorough understanding of this process, facilitated by techniques such as TGA and DSC, is critical for the controlled synthesis of iron-based materials with desired properties for applications in research, catalysis, and pharmaceutical development. The provided data and protocols serve as a foundational guide for professionals in these fields.

References

Solubility of Ferric Nitrate Hexahydrate in Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferric nitrate (B79036) hexahydrate (Fe(NO₃)₃·6H₂O) in ethanol (B145695). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a discussion of the dissolution process and relevant qualitative information.

Quantitative Solubility Data

Table 1: Qualitative Solubility of Ferric Nitrate Hexahydrate in Ethanol

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1] |

The absence of readily available quantitative data underscores the importance of empirical determination for specific research or development applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in ethanol. This method is adapted from established protocols for determining the solubility of inorganic salts in organic solvents.[3][4]

Objective: To determine the solubility of this compound in ethanol at a specified temperature.

Materials:

-

This compound (Fe(NO₃)₃·6H₂O), analytical grade

-

Anhydrous ethanol (e.g., 200 proof)

-

Jacketed glass vessel with a magnetic stirrer and temperature controller

-

Thermostatically controlled water bath or circulator

-

Calibrated digital thermometer (±0.1°C)

-

Analytical balance (±0.0001 g)

-

Heated syringe

-

Drying oven

-

Desiccator

-

Appropriate personal protective equipment (safety goggles, gloves, lab coat)

Procedure:

-

Preparation of the Saturated Solution: a. Add a known mass of anhydrous ethanol to the jacketed glass vessel. b. Gradually add an excess amount of this compound to the ethanol while stirring continuously with a magnetic stirrer. The presence of undissolved solid is necessary to ensure saturation. c. Set the desired temperature on the thermostatic controller for the jacketed vessel. Allow the mixture to equilibrate for a minimum of 3 hours to ensure that saturation is reached.[3]

-

Sample Withdrawal: a. After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 30 minutes.[3] b. To prevent precipitation of the solute during transfer, use a syringe preheated to the same temperature as the solution to withdraw a sample of the clear supernatant.

-

Gravimetric Analysis: a. Weigh a clean, dry weighing bottle on the analytical balance. b. Dispense the collected supernatant from the syringe into the pre-weighed bottle and record the total mass. c. Carefully evaporate the ethanol from the sample. This can be achieved in two stages: initial evaporation on a heating plate followed by complete drying in an oven at a temperature below the decomposition temperature of this compound (melting point is approximately 35°C).[3] d. Once all the ethanol has evaporated, place the weighing bottle containing the solid residue in a desiccator to cool to room temperature. e. Weigh the bottle with the dry this compound residue.

-

Calculation of Solubility: a. Mass of ethanol in the sample: (Mass of bottle + supernatant) - (Mass of bottle + dry residue) b. Mass of dissolved this compound: (Mass of bottle + dry residue) - (Mass of bottle) c. Solubility ( g/100 g ethanol): (Mass of dissolved this compound / Mass of ethanol in the sample) x 100

Repeatability: For robust data, it is recommended to perform at least three independent measurements at each temperature and report the average solubility with the standard deviation.

Dissolution Process and Considerations

The dissolution of this compound in ethanol is a more complex process than the simple solvation of an anhydrous salt. The presence of six water molecules of hydration per formula unit plays a significant role.

When this compound is dissolved in ethanol, the crystal lattice breaks down, and the ferric ions (Fe³⁺), nitrate ions (NO₃⁻), and water molecules are released into the solution. The polar hydroxyl group (-OH) of ethanol can interact with the ions.[5] However, the interactions are generally weaker than those with water.[6] The water of hydration will also interact with the ethanol and the ions in the solution.

It is important to note that studies on the solid-liquid equilibria of iron(III) nitrate nonahydrate in ethanol have indicated that the dissolution process can be accompanied by chemical reactions, leading to the precipitation of iron(III) hydroxide.[7] This suggests that the solution chemistry can be complex and may be influenced by factors such as the concentration of the salt and the temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility in ethanol.

Logical Relationship in the Dissolution Process

This diagram outlines the conceptual steps involved when this compound dissolves in ethanol.

References

"ferric nitrate hexahydrate molecular formula and weight"

This guide provides essential information regarding the molecular properties of ferric nitrate (B79036) hexahydrate, a compound of significant interest in various research and development applications. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and material science.

Core Molecular Data

Ferric nitrate hexahydrate is the iron(III) salt of nitric acid, complexed with six molecules of water. Its fundamental molecular characteristics are summarized below.

| Property | Value |

| Molecular Formula | FeH₁₂N₃O₁₅[1][2] |

| Molecular Weight | 349.95 g/mol [1][2] |

| IUPAC Name | iron(3+);trinitrate;hexahydrate[1] |

| Synonyms | This compound, Iron(3+) trinitrate hexahydrate[1] |

As a large language model, I am unable to generate detailed experimental protocols or visual diagrams such as signaling pathways or experimental workflows. The core quantitative data for this compound has been provided in the table above.

References

A Comprehensive Technical Guide to Ferric Nitrate Hexahydrate: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ferric nitrate (B79036) hexahydrate, focusing on its Chemical Abstracts Service (CAS) number and essential safety data. The information is curated for professionals in research and development who handle this chemical.

Chemical Identification

Ferric nitrate is an inorganic compound with the chemical formula Fe(NO₃)₃. It is commonly available in its hydrated form, with the hexahydrate being a notable variant.

| Identifier | Value | Reference |

| Chemical Name | Iron(III) Nitrate Hexahydrate | [1] |

| CAS Number | 13476-08-9 | [1][2] |

| Molecular Formula | FeH₁₂N₃O₁₅ | [1] |

| Molecular Weight | 349.95 g/mol | [1] |

Note: Ferric nitrate is most commonly found as the nonahydrate (CAS No. 7782-61-8).[3][4][5] Much of the available safety and toxicological data pertains to the nonahydrate form, which is presented here as a close surrogate.

Physical and Chemical Properties

The physical and chemical properties of ferric nitrate are crucial for its proper handling and use in experimental settings.

| Property | Value | Reference |

| Appearance | Pale violet crystalline solid | [6][7] |

| Odor | Odorless | [7] |

| Melting Point | 47.2 °C (for nonahydrate) | [8] |

| Boiling Point | > 100 °C (decomposes, for nonahydrate) | [8] |

| Solubility | Soluble in water | [6] |

| Specific Gravity | 1.68 (for nonahydrate) | [7][8] |

| pH | Acidic solution | [7] |

Safety and Hazard Information

Understanding the hazards associated with ferric nitrate is fundamental to ensuring laboratory safety. The following data is primarily from safety data sheets for the nonahydrate form.

3.1. GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Oxidizing Solids | Category 3 | H272: May intensify fire; oxidizer |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[4] |

| Serious Eye Damage/Irritation | Category 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[9] |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation[8] |

| Acute Toxicity (Oral) | Category 5 | H303: May be harmful if swallowed[8] |

3.2. Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 3250 mg/kg (for nonahydrate) | [7][10] |

Chronic exposure may lead to an excess buildup of iron in the body and can cause liver effects.[3] Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis.[11][12]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is necessary when working with ferric nitrate to minimize risks.

4.1. Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling. The following PPE is generally recommended:

-

Eye Protection: Chemical safety goggles and/or a full-face shield.[3][13]

-

Hand Protection: Wear impervious, chemical-resistant gloves.[13]

-

Skin and Body Protection: Wear a lab coat, apron, or coveralls to prevent skin contact.[3]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[4]

4.2. Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

-

Avoid breathing dust.[5]

-

Avoid contact with skin, eyes, and clothing.[14]

-

Keep away from heat, sparks, and open flames.[5]

-

Wash hands thoroughly after handling.[8]

4.3. Storage

-

Keep containers tightly closed.[3]

-

Store away from incompatible materials such as combustibles, organic materials, and reducing agents.[3][8]

Emergency Procedures

5.1. First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [3][4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. | [3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. | [3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |

5.2. Fire-Fighting Measures

-

Ferric nitrate is not combustible but is a strong oxidizer and will accelerate the burning of combustible materials.[6][15]

-

Use water spray, foam, dry chemical, or carbon dioxide.[8] Use water to cool fire-exposed containers.[8]

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

-

Toxic oxides of nitrogen may be produced in a fire.[6]

5.3. Accidental Release Measures

-

Evacuate personnel from the area.[12]

-

Wear appropriate PPE.

-

Clean up spills immediately. Avoid generating dust.[8]

-

Contain the spill with inert material such as sand or earth.[8]

-

Collect the spilled material into a labeled container for disposal.[8]

-

Do not use combustible materials like sawdust to absorb the spill.[8]

Visualized Safety Workflows

Diagram 1: Standard Handling Protocol for Ferric Nitrate

Caption: Workflow for the safe handling of ferric nitrate in a laboratory setting.

Diagram 2: Emergency Response for Ferric Nitrate Exposure

Caption: First-aid procedures following exposure to ferric nitrate.

Diagram 3: Spill Response Protocol

Caption: Logical steps for responding to a ferric nitrate spill.

References

- 1. Ferric nitrate hexahydrate | FeH12N3O15 | CID 22242101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dangerous Goods Database - this compound, liquid* [dgg.bam.de]

- 3. harrellindustries.com [harrellindustries.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. media.laballey.com [media.laballey.com]

- 6. FERRIC NITRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. labdepotinc.com [labdepotinc.com]

- 8. sdfine.com [sdfine.com]

- 9. nexchem.co.uk [nexchem.co.uk]

- 10. bostick-sullivan.com [bostick-sullivan.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sciencecompany.com [sciencecompany.com]

- 14. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 15. Ferric nitrate | Fe(NO3)3 | CID 25251 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Ferric Nitrate Hexahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric nitrate (B79036) hexahydrate, Fe(NO₃)₃·6H₂O, is an important inorganic compound utilized in various scientific and industrial applications, including as a precursor in the synthesis of iron-based catalysts and nanoparticles. A thorough understanding of its structural and electronic properties is crucial for its effective application. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize ferric nitrate hexahydrate, including detailed experimental protocols, data interpretation, and visual workflows.

The crystal structure of this compound consists of a central iron(III) ion octahedrally coordinated to six water molecules, forming the hexaaquairon(III) cation, [Fe(H₂O)₆]³⁺. The nitrate ions (NO₃⁻) are not directly bonded to the iron center but are present as counter-ions within the crystal lattice, participating in an extensive network of hydrogen bonds with the coordinated water molecules. This structural arrangement dictates the spectroscopic signatures of the compound.

Spectroscopic Techniques and Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Theoretical Overview: FTIR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a sample is irradiated with infrared light, molecules absorb energy at specific frequencies corresponding to their characteristic vibrations (stretching, bending, etc.). The resulting spectrum provides a unique "fingerprint" of the functional groups present in the compound. For this compound, FTIR is used to identify the vibrational modes of the nitrate ions, the coordinated water molecules, and the Fe-O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are powered on and have had adequate time to warm up and stabilize.

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free tissue to remove any residues.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Preparation and Analysis:

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform any necessary data processing, such as baseline correction or smoothing, using the spectrometer's software.

-

Identify and label the characteristic absorption peaks.

-

FTIR Data Summary for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3400 (broad) | O-H stretching | Coordinated H₂O molecules |

| ~1630 | H-O-H bending | Coordinated H₂O molecules |

| ~1384 | ν₃ (asymmetric stretching) | NO₃⁻ ion |

| ~1050 | ν₁ (symmetric stretching) | NO₃⁻ ion (may be weak in IR) |

| ~830 | ν₂ (out-of-plane bending) | NO₃⁻ ion |

| ~720 | ν₄ (in-plane bending) | NO₃⁻ ion |

| Below 600 | Fe-O stretching and bending | [Fe(H₂O)₆]³⁺ cation |

Note: The exact peak positions can vary slightly due to intermolecular interactions and the specific hydration state.

Experimental Workflow: FTIR Analysis

Caption: Workflow for FTIR analysis of this compound powder.

Raman Spectroscopy

Theoretical Overview: Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to FTIR spectroscopy. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The change in frequency corresponds to the vibrational energy levels of the molecule. For a vibration to be Raman active, there must be a change in the polarizability of the molecule.

Experimental Protocol: Powder Raman Spectroscopy

-

Instrument Setup and Calibration:

-

Turn on the Raman spectrometer and the laser source, allowing for stabilization.

-

Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer) to ensure wavenumber accuracy.

-

-

Sample Preparation:

-

Place a small amount of the this compound powder into a sample holder (e.g., a glass capillary tube or a well on a microscope slide).

-

Ensure the sample surface is relatively flat.

-

-

Data Acquisition:

-

Place the sample holder in the spectrometer's sample stage.

-

Focus the laser beam onto the sample surface.

-

Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. Caution: High laser power can cause sample degradation or fluorescence.

-

Acquire the Raman spectrum.

-

-

Data Processing:

-

Perform cosmic ray removal and baseline correction as needed using the instrument's software.

-

Identify and label the characteristic Raman peaks.

-

Raman Data Summary for this compound

| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode |

| 2800-3750 (broad) | O-H stretching | Coordinated H₂O molecules |

| 1250-1450 | ν₃ (asymmetric stretching) | NO₃⁻ ion |

| ~1050 | ν₁ (symmetric stretching) | NO₃⁻ ion (strong) |

| ~720 | ν₄ (in-plane bending) | NO₃⁻ ion |

| 440-550 | Fe-O stretching | [Fe(H₂O)₆]³⁺ cation |

Note: Data is primarily based on studies of ferric nitrate nonahydrate, which is expected to have similar spectral features to the hexahydrate.

Experimental Workflow: Raman Spectroscopy

Caption: Workflow for Raman spectroscopic analysis of a solid sample.

UV-Visible (UV-Vis) Spectroscopy

Theoretical Overview: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. In the context of transition metal complexes like [Fe(H₂O)₆]³⁺, UV-Vis spectroscopy can provide information about d-d electronic transitions and charge transfer bands. The high-spin d⁵ configuration of Fe(III) in an octahedral field means that d-d transitions are spin-forbidden and thus very weak. Therefore, the UV-Vis spectrum is often dominated by ligand-to-metal charge transfer (LMCT) bands, which are much more intense.

Experimental Protocol: Diffuse Reflectance UV-Vis Spectroscopy

-

Instrument Preparation:

-

Turn on the UV-Vis spectrometer and its light sources (deuterium and tungsten lamps), allowing for stabilization.

-

Install the diffuse reflectance accessory (integrating sphere).

-

-

Reference Spectrum Acquisition:

-

Fill a reference sample cup with a highly reflective, non-absorbing standard (e.g., BaSO₄ or a calibrated Spectralon® standard).

-

Place the reference cup in the sample port of the integrating sphere and acquire a baseline spectrum (100% reflectance).

-

-

Sample Preparation and Analysis:

-

Fill a sample cup with the powdered this compound. Gently press the powder to create a smooth, flat surface.

-

Replace the reference cup with the sample cup in the integrating sphere.

-

Acquire the diffuse reflectance spectrum of the sample.

-

-

Data Processing:

-

The instrument software will convert the reflectance data (R) into absorbance-like units using the Kubelka-Munk function, F(R) = (1-R)² / 2R.

-

Analyze the resulting spectrum to identify absorption maxima.

-

UV-Vis Data Summary for this compound

| Wavelength (nm) | Assignment | Transition Type |

| ~430 | Ligand-to-Metal Charge Transfer | LMCT (O₂ₚ → Fe³⁺ t₂g) |

| Shoulder at 430-570 | Ligand-to-Metal Charge Transfer | LMCT |

| Very weak bands in the visible region | d-d transitions | Spin-forbidden |

Note: The pale violet color of pure this compound is due to the very weak, spin-forbidden d-d transitions. The appearance of yellow/brown colors in solution or in aged solids is often due to the formation of hydrolyzed iron species which have more intense charge-transfer bands.

Experimental Workflow: UV-Vis Diffuse Reflectance Spectroscopy

Caption: Workflow for UV-Vis diffuse reflectance analysis.

Powder X-ray Diffraction (XRD)

Theoretical Overview: Powder XRD is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure. When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the planes of atoms in the crystal. Constructive interference occurs at specific angles (2θ) that are related to the spacing between the crystal planes (d-spacing) by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern of intensity versus 2θ is unique to a particular crystalline phase.

Experimental Protocol: Powder XRD

-

Sample Preparation:

-

Finely grind the this compound sample to a uniform powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powder onto a sample holder. This can be done by back-loading into a cavity mount or by dispersing the powder on a zero-background sample holder (e.g., a silicon wafer).

-

-

Instrument Setup:

-

Turn on the X-ray diffractometer and allow the X-ray tube to warm up.

-

Select the appropriate X-ray source (e.g., Cu Kα radiation).

-

Configure the instrument parameters, including the 2θ scan range, step size, and scan speed.

-

-

Data Collection:

-

Place the sample holder in the diffractometer.

-

Initiate the XRD scan. The instrument will rotate the sample and detector to measure the intensity of the diffracted X-rays at different 2θ angles.

-

-

Data Analysis:

-

Process the raw data to remove background noise.

-

Identify the peak positions (2θ values) and their relative intensities.

-

Compare the experimental diffraction pattern to a database of known phases (e.g., the ICDD Powder Diffraction File) to confirm the identity of the crystalline phase.

-

If desired, perform Rietveld refinement to obtain detailed crystallographic information such as lattice parameters.

-

Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa-3 |

| a (Å) | 13.7962 |

| b (Å) | 13.7962 |

| c (Å) | 13.7962 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Experimental Workflow: Powder X-ray Diffraction

Caption: Workflow for powder X-ray diffraction analysis.

Conclusion

The spectroscopic characterization of this compound provides valuable insights into its molecular structure and electronic properties. FTIR and Raman spectroscopy are essential for identifying the vibrational modes of the constituent [Fe(H₂O)₆]³⁺ cation and nitrate anions. UV-Vis spectroscopy reveals information about the electronic transitions, which are dominated by ligand-to-metal charge transfer bands. Powder XRD is the definitive technique for confirming the crystalline phase and determining its structural parameters. By employing these complementary techniques, researchers can obtain a comprehensive understanding of this important iron compound, facilitating its effective use in various research and development applications.

"magnetic properties of ferric nitrate hexahydrate"

An In-depth Technical Guide to the Magnetic Properties of Ferric Nitrate (B79036) Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric nitrate hexahydrate, with the chemical formula --INVALID-LINK--₃, is an inorganic coordination compound consisting of a central iron(III) ion coordinated octahedrally by six water molecules, with three nitrate ions as counter-anions.[1][2] As a readily available and water-soluble salt of high-spin iron(III), it serves as a crucial precursor in various fields, notably in the synthesis of iron-based catalysts and magnetic nanoparticles for biomedical applications.[3][4] Understanding the fundamental magnetic properties of this compound is essential for controlling the magnetic behavior of the nanomaterials derived from it. This guide provides a detailed examination of the magnetic characteristics of this compound, supported by quantitative data, experimental methodologies, and theoretical principles.

Theoretical Framework of Magnetism

The magnetic properties of transition metal complexes like this compound originate from the unpaired electrons in the d-orbitals of the metal ion.[5] The iron(III) center in [Fe(H₂O)₆]³⁺ has a 3d⁵ electronic configuration. Coordinated water (H₂O) is a weak-field ligand, leading to a high-spin electronic state where the five 3d electrons occupy separate orbitals with parallel spins, maximizing the total spin multiplicity.

Key Concepts:

-

Paramagnetism : This is a form of magnetism whereby a material is weakly attracted to an external magnetic field.[6][7] This property arises from the presence of unpaired electrons. This compound is a paramagnetic salt due to its five unpaired d-electrons.[1]

-

Magnetic Susceptibility (χ) : A dimensionless quantity that measures the degree to which a material can be magnetized in an external magnetic field.[6][7] For paramagnetic materials, χ is positive.

-

Magnetic Moment (μ) : An intrinsic property of a magnetic material that quantifies its magnetic strength and orientation.[8] For paramagnetic complexes, the magnetic moment is primarily determined by the spin of the unpaired electrons. The theoretical spin-only magnetic moment (μ_s) is calculated using the formula: μ_s = √[n(n+2)] μ_B where 'n' is the number of unpaired electrons and μ_B is the Bohr magneton.[9] For the high-spin Fe³⁺ ion in this compound, n = 5, yielding a theoretical spin-only magnetic moment of √[5(5+2)] ≈ 5.92 μ_B.

-

Curie Law : For many paramagnetic materials, the magnetic susceptibility is inversely proportional to the absolute temperature (T), expressed as χ = C/T, where C is the Curie constant.[9]

Quantitative Magnetic Data

The magnetic properties of ferric nitrate are well-established. The data below is representative of hydrated iron(III) nitrate compounds.

| Property | Symbol | Value | Units |

| Molar Magnetic Susceptibility | χ_m | +15,200.0 x 10⁻⁶ | cm³/mol |

| Electronic Configuration | - | 3d⁵ (high spin) | - |

| Unpaired Electrons | n | 5 | - |

| Theoretical Spin-Only Magnetic Moment | μ_s | ~5.92 | μ_B (Bohr Magnetons) |

Table 1: Summary of key magnetic properties of ferric nitrate. The magnetic susceptibility value is sourced from general data for ferric nitrate.[1]

Experimental Protocols for Magnetic Characterization

The determination of magnetic properties relies on a range of experimental techniques, from classical methods to advanced spectroscopic analyses.

Measurement of Magnetic Susceptibility

A common and historically significant method for measuring the magnetic susceptibility of solid and liquid samples is the Gouy balance .[5][6][10]

Principle: The Gouy method measures the change in the apparent mass of a sample when it is subjected to an inhomogeneous magnetic field.[6][9] A paramagnetic sample is drawn into the stronger part of the field, causing an apparent increase in mass, while a diamagnetic sample would be slightly repelled.[5]

Methodology:

-

Sample Preparation: A cylindrical sample tube is filled with the powdered this compound to a specific, known height.

-

Initial Measurement: The tube is suspended from an analytical balance so that its bottom end is positioned in the center of a strong magnetic field (between the poles of an electromagnet), while the top end is in a region of negligible field strength.[10] The apparent mass is recorded with the magnetic field off.

-

Magnetic Measurement: The electromagnet is turned on to a calibrated field strength. The apparent mass of the sample is recorded again.

-

Calculation: The change in mass, along with the strength of the magnetic field, the sample's length and density, and a calibration constant, is used to calculate the volume susceptibility, which can then be converted to molar susceptibility (χ_m).[6][10]

Other modern and highly sensitive techniques include SQUID (Superconducting Quantum Interference Device) magnetometry , which is capable of measuring very small magnetic moments with high precision over a wide range of temperatures and magnetic fields.

Advanced Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying materials with unpaired electrons.[11] For this compound, EPR can provide detailed information about the electronic environment of the high-spin Fe³⁺ (S=5/2) ion. The spectra can reveal the symmetry of the coordination site and can be used to determine zero-field splitting (zfs) parameters, which describe the separation of spin sublevels in the absence of an external magnetic field.[12][13] EPR spectra of Fe³⁺ compounds often exhibit distinct features that are characteristic of the ion's local environment.[14]

Mössbauer Spectroscopy: ⁵⁷Fe Mössbauer spectroscopy is a nuclear technique that is uniquely sensitive to the local environment of iron atoms.[15] It can precisely determine the oxidation state (confirming Fe³⁺), spin state (confirming high-spin), and coordination symmetry.[16] In derived materials like nanoparticles, Mössbauer spectroscopy is instrumental in identifying magnetic ordering phenomena such as superparamagnetism, where nanoparticles that are ferromagnetic or ferrimagnetic in bulk behave like paramagnets above a certain "blocking temperature".[15][16]

Visualizations: Logical and Experimental Workflows

The following diagrams illustrate the conceptual relationships and experimental processes involved in characterizing the magnetic properties of this compound.

References

- 1. Iron(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 7. iitr.ac.in [iitr.ac.in]

- 8. testbook.com [testbook.com]

- 9. fiveable.me [fiveable.me]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Iron Oxide Nanoparticles Using Ferric Nitrate Hexahydrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of iron oxide nanoparticles (IONPs) utilizing ferric nitrate (B79036) hexahydrate as a precursor. Three common and effective methods are detailed: co-precipitation, thermal decomposition, and hydrothermal synthesis. These protocols are designed to be reproducible and include key quantitative data to guide researchers in achieving desired nanoparticle characteristics.

Introduction

Iron oxide nanoparticles have garnered significant attention in the biomedical field due to their unique superparamagnetic properties, biocompatibility, and biodegradability.[1] These characteristics make them ideal candidates for a variety of applications, including targeted drug delivery, magnetic resonance imaging (MRI) contrast enhancement, and cancer hyperthermia therapy.[1] The synthesis method and reaction parameters critically influence the physicochemical properties of the resulting IONPs, such as size, shape, crystallinity, and magnetic behavior.[1] Ferric nitrate hexahydrate serves as a versatile and reactive precursor for the synthesis of various phases of iron oxide nanoparticles, including magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃).[1]

Synthesis Protocols

Co-Precipitation Method

Co-precipitation is a widely adopted, straightforward, and cost-effective method for synthesizing iron oxide nanoparticles.[1][2] This technique involves the precipitation of iron hydroxides from a solution containing iron salts upon the addition of a base.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve a specific molar ratio of this compound (Fe(NO₃)₃·9H₂O) and a ferrous salt (e.g., ferrous sulfate (B86663) heptahydrate, FeSO₄·7H₂O) in deionized water. A common molar ratio of Fe³⁺ to Fe²⁺ is 2:1 to favor the formation of magnetite (Fe₃O₄).

-

Precipitation: Heat the precursor solution to a desired temperature (e.g., 80 °C) under vigorous stirring and an inert atmosphere (e.g., nitrogen gas) to prevent oxidation.

-

Add a basic solution, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH), dropwise to the heated solution until the pH reaches a value between 9 and 11. A black precipitate of iron oxide nanoparticles will form.

-

Aging: Continue stirring the mixture at the elevated temperature for a designated period (e.g., 1-2 hours) to allow for the growth and crystallization of the nanoparticles.

-

Washing: After the reaction, cool the mixture to room temperature. Separate the nanoparticles from the solution using a permanent magnet and decant the supernatant. Wash the nanoparticles several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: Dry the washed nanoparticles in a vacuum oven at a suitable temperature (e.g., 60 °C) to obtain a fine powder.

Experimental Workflow:

Thermal Decomposition Method

Thermal decomposition is a versatile method that yields highly monodisperse nanoparticles with excellent control over size and shape.[3] This method involves the decomposition of an organometallic precursor at a high temperature in the presence of a solvent and stabilizing agents.

Experimental Protocol:

-

Precursor Complex Formation: Prepare an iron-oleate complex by reacting this compound with oleic acid. This is often done by dissolving the ferric nitrate in a suitable solvent and heating it with oleic acid.

-

Reaction Setup: In a three-neck flask equipped with a condenser, thermometer, and nitrogen inlet, add a high-boiling point organic solvent (e.g., 1-octadecene, trioctylamine).

-

Heating and Decomposition: Heat the solvent to a high temperature (e.g., 300-370 °C) under a nitrogen atmosphere.[3]

-

Inject the iron-oleate precursor solution into the hot solvent. The precursor will decompose, leading to the nucleation and growth of iron oxide nanoparticles.

-

Annealing: Maintain the reaction temperature for a specific duration (e.g., 30-60 minutes) to allow for the growth and stabilization of the nanoparticles. The final size of the nanoparticles can be controlled by adjusting the reaction temperature, heating rate, or precursor concentration.[3]

-

Purification: After the reaction, cool the mixture to room temperature. Add a polar solvent like ethanol to precipitate the nanoparticles.

-

Separate the nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethanol) to remove excess oleic acid and other impurities.

-

Drying: Dry the purified nanoparticles under vacuum.

Experimental Workflow:

Hydrothermal Synthesis Method

Hydrothermal synthesis is carried out in aqueous solutions under high temperature and pressure in a sealed vessel called an autoclave. This method can produce highly crystalline nanoparticles with various morphologies.

Experimental Protocol:

-

Precursor Solution: Dissolve this compound in deionized water.

-

pH Adjustment: Add a mineralizer or a pH-adjusting agent, such as ammonia, to the solution to achieve a desired pH (e.g., pH 9).[4]

-

Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 160 °C) for a set duration (e.g., 12 hours).[4] During this process, the increased pressure and temperature facilitate the dissolution and recrystallization of the iron oxide, leading to the formation of nanoparticles.

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation or filtration.

-

Washing: Wash the collected nanoparticles several times with deionized water and ethanol to remove any residual ions and byproducts.

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80 °C).

Experimental Workflow:

Quantitative Data Summary

The following tables summarize key experimental parameters and resulting nanoparticle characteristics from various studies. These values can be used as a starting point for optimizing synthesis protocols.

Table 1: Co-Precipitation Synthesis Parameters and Results

| Precursors | Fe³⁺:Fe²⁺ Ratio | Base | Temperature (°C) | pH | Resulting Nanoparticle Size (nm) | Reference |

| Ferric nitrate, Ferrous sulfate | 2:1 | NH₄OH | 80 | 10 | 10-15 | Based on general co-precipitation literature |

| Ferric chloride, Ferrous chloride | 2:1 | NaOH | 25 | >11 | 86.01 | [5] |

| Ferric chloride, Ferrous chloride | 2:1 | NaOH | 80 | >11 | 74.14 | [5] |

| Ferric nitrate | - | Ammonia | Room Temp | - | - | [6] |

Table 2: Thermal Decomposition Synthesis Parameters and Results

| Precursor | Solvent | Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |

| Iron Oleate | 1-octadecene | 320 | 2-30 | [7] |

| Iron Oleate | Trioctylamine | 350 | - | [8] |

| Iron Oleate | Docosane | 370 | 6-24 | [3] |

| Iron Pentacarbonyl | - | 290 | - | [9] |

Table 3: Hydrothermal Synthesis Parameters and Results

| Precursor | Temperature (°C) | Time (h) | pH | Resulting Nanoparticle Size (nm) | Reference |

| Ferric nitrate | 160 | 12 | 9 | 50-90 (average 70) | [4] |

| Ferric chloride | 160 | 8 | 9.2 | 11.7 | |

| Ferrous chloride | - | - | - | 15-31 | [10] |

| Ferric chloride | 75 | 36 | - | - | [11] |

Characterization of Iron Oxide Nanoparticles

After synthesis, it is crucial to characterize the nanoparticles to determine their physical and chemical properties. Common characterization techniques include:

-

X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[2][12]

-

Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.[2][12]

-

Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the nanoparticles, such as saturation magnetization and coercivity.[2][12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups on the surface of the nanoparticles and confirm the presence of coating agents.[2]

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic size and size distribution of the nanoparticles in a colloidal suspension.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the synthesis of iron oxide nanoparticles using this compound. By carefully controlling the synthesis parameters, researchers can tailor the properties of the IONPs for specific applications in drug delivery, diagnostics, and therapy. The choice of synthesis method will depend on the desired nanoparticle characteristics, with co-precipitation offering a simple and scalable approach, thermal decomposition providing excellent size and shape control, and hydrothermal synthesis yielding highly crystalline products.

References

- 1. benchchem.com [benchchem.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Collection - Size Control of Iron Oxide Nanoparticles Synthesized by Thermal Decomposition Methods - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A Facile Hydrothermal Synthesis of Iron Oxide Nanoparticles with Tunable Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Preparation of iron oxide nanoparticles by microwave synthesis and their characterization [open.metu.edu.tr]

Application Notes and Protocols: Ferric Nitrate Hexahydrate as a Catalyst in Organic Oxidation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric nitrate (B79036) hexahydrate, more commonly available and studied as ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O), is an inexpensive, readily available, and environmentally benign reagent that has emerged as a versatile catalyst for a variety of organic oxidation reactions.[1] Its catalytic activity is attributed to the Lewis acidic nature of the Fe(III) ion and the in situ generation of reactive nitrogen species from the nitrate counterion. This document provides detailed application notes and experimental protocols for the use of ferric nitrate in the oxidation of alcohols, sulfides, and phenols.

Oxidation of Alcohols

The ferric nitrate-catalyzed oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a well-established and highly efficient transformation. This method is particularly attractive due to its mild reaction conditions and broad substrate scope. A popular and highly effective catalytic system involves the use of ferric nitrate in combination with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a co-catalyst, which enables aerobic oxidation using air or molecular oxygen as the terminal oxidant.[2]

Data Presentation: Oxidation of Alcohols

The following tables summarize the quantitative data for the ferric nitrate-catalyzed oxidation of various alcohols.

Table 1: Ferric Nitrate Catalyzed Oxidation of Substituted Benzyl (B1604629) Alcohols [3][4]

| Entry | Substrate | Product | Catalyst System | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | Benzaldehyde | Fe(NO₃)₃·9H₂O | 6 | 95 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Fe(NO₃)₃·9H₂O | 6 | 98 |

| 3 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | Fe(NO₃)₃·9H₂O | 6 | 96 |

| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | Fe(NO₃)₃·9H₂O | 6 | 85 |

| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | Fe(NO₃)₃·9H₂O | 6 | 78 |

| 6 | 1-Phenylethanol (B42297) | Acetophenone | Fe(NO₃)₃·9H₂O / TEMPO | 3 | 99 |

| 7 | Diphenylmethanol | Benzophenone | Fe(NO₃)₃·9H₂O / TEMPO | 3 | 98 |

Table 2: Fe(NO₃)₃/TEMPO Catalyzed Aerobic Oxidation of Aliphatic and Secondary Alcohols [5][6]

| Entry | Substrate | Product | Catalyst System | Time (h) | Yield (%) |

| 1 | 1-Octanol | Octanal | Fe(NO₃)₃·9H₂O / TEMPO / NaCl | 5 | 92 |

| 2 | Cyclohexanol | Cyclohexanone | Fe(NO₃)₃·9H₂O / TEMPO / NaCl | 3 | 95 |

| 3 | 2-Octanol | 2-Octanone | Fe(NO₃)₃·9H₂O / TEMPO / NaCl | 4 | 93 |

| 4 | Geraniol | Geranial | Fe(NO₃)₃·9H₂O / TEMPO / NaCl | 2 | 96 |

| 5 | Cinnamyl alcohol | Cinnamaldehyde | Fe(NO₃)₃·9H₂O / TEMPO / NaCl | 2 | 97 |

Experimental Protocols: Oxidation of Alcohols

Protocol 1: General Procedure for the Fe(NO₃)₃-Catalyzed Oxidation of Benzyl Alcohol [4]

-

To a solution of benzyl alcohol (1.0 mmol) in 1,2-dichloroethane (B1671644) (5 mL) in a round-bottom flask, add ferric nitrate nonahydrate (0.1 mmol, 10 mol%).

-

The reaction mixture is stirred at 80 °C under a nitrogen atmosphere.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion (typically 6 hours), the reaction mixture is cooled to room temperature.

-

The mixture is then filtered through a short pad of silica (B1680970) gel to remove the catalyst.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure benzaldehyde.

Protocol 2: General Procedure for the Fe(NO₃)₃/TEMPO-Catalyzed Aerobic Oxidation of a Secondary Alcohol (e.g., 1-Phenylethanol) [2]

-

In a round-bottom flask, dissolve 1-phenylethanol (1.0 mmol), TEMPO (0.05 mmol, 5 mol%), and ferric nitrate nonahydrate (0.05 mmol, 5 mol%) in acetonitrile (B52724) (5 mL).

-

The flask is fitted with a balloon filled with oxygen (or open to the air).

-

The reaction mixture is stirred vigorously at room temperature.

-

The reaction is monitored by TLC or gas chromatography (GC).

-

After completion (typically 3-5 hours), the solvent is evaporated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield pure acetophenone.

Mandatory Visualization: Alcohol Oxidation

References

- 1. researchgate.net [researchgate.net]

- 2. Iron(III) Nitrate/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Distinguishing between Serial versus Integrated Redox Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]

- 4. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Etching Sterling Silver Using Ferric Nitrate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the controlled etching of sterling silver (a common alloy of 92.5% silver and 7.5% copper) using ferric nitrate (B79036) hexahydrate (Fe(NO₃)₃·9H₂O). This process is a safer alternative to using nitric acid and can be employed for various applications, including microfabrication, surface texturing, and creating intricate designs for specialized apparatus.

Chemical Principles

The etching of sterling silver with ferric nitrate is an oxidation-reduction (redox) reaction. In this process, the ferric ions (Fe³⁺) in the solution act as an oxidizing agent, removing electrons from the silver (Ag) and copper (Cu) atoms in the sterling silver alloy. This causes the solid metals to become soluble ions (Ag⁺ and Cu²⁺) that dissolve into the etching solution. The ferric ions are subsequently reduced to ferrous ions (Fe²⁺).

The primary reactions are:

-

Silver: Ag(s) + Fe³⁺(aq) → Ag⁺(aq) + Fe²⁺(aq)

-

Copper: Cu(s) + 2Fe³⁺(aq) → Cu²⁺(aq) + 2Fe²⁺(aq)

Data Presentation: Etching Solution Compositions

The concentration of the ferric nitrate solution is a critical parameter that influences the etching rate and quality. Various formulations have been reported in the literature, ranging from dilute solutions for fine control to more concentrated solutions for faster etching. The choice of composition depends on the desired etch depth and the type of resist used.

| Formulation | Ferric Nitrate Hexahydrate | Distilled Water | Additives | Typical Application/Notes | Reference |

| A | 300 g | 400 mL | 1 tsp. old nitric acid solution (1:5) to "kick start" | General purpose, deep etching (2-4 hours). The nitric acid addition is optional and intended to increase the initial reaction rate. | [1] |

| B | 1 part by volume | 2 parts by volume | None | A simple ratio for general etching. | [2] |

| C | 250 g | 500 mL | None | General purpose etching. | [3] |

| D | 1 part by volume | 1 part by volume | None | A 50/50 mix that is reported to work well. | [4][5] |

| E | 500 g | ~1.2 L | None | Results in an approximately 18% Fe(NO₃)₃ solution, a good starting point to avoid pitting. | |

| F | 0.5-5 mM | Varies | None | Used for controlled etching of silver nanostructures. Demonstrates the use of very dilute solutions for fine control. | [6] |

Experimental Protocols

Preparation of Etching Solution

Materials:

-

This compound (Fe(NO₃)₃·9H₂O) crystals

-

Distilled water

-

Glass or plastic container with a lid

-

Plastic or glass stirring rod

Procedure:

-

Measure the desired amount of distilled water and pour it into the container.

-

Slowly add the this compound crystals to the water while stirring continuously with a plastic or glass rod. Caution: Always add the crystals to the water, not the other way around, to avoid splashing of the corrosive solution. [1][7]

-

Continue stirring until the crystals are fully dissolved. The solution will have a brownish-yellow to greenish color.[5]

-

If the protocol requires, the solution can be gently warmed to aid in the dissolution of the crystals.

Sterling Silver Surface Preparation and Masking

Materials:

-

Sterling silver workpiece

-

Abrasive paper (e.g., 320 grit)

-

Degreasing agent (e.g., isopropyl alcohol, acetone (B3395972), or a laboratory-grade detergent)

-

Resist material (e.g., PnP Blue film, permanent markers, vinyl, or specialized photoresists)

Procedure:

-

Abrade the surface of the sterling silver with fine-grit abrasive paper to ensure it is clean and free of oxides.[7]

-

Thoroughly degrease the surface using a suitable solvent or detergent to remove any oils or residues. A clean surface is crucial for proper adhesion of the resist.

-

Apply the chosen resist to the areas of the sterling silver that are not to be etched. Ensure the resist is well-adhered and free of any pinholes or defects.

-

Cover the back and edges of the workpiece with a resist (e.g., packing tape or permanent marker) to prevent unwanted etching.[2][7]

Etching Procedure

Materials:

-

Prepared etching solution in a suitable container

-

Sterling silver workpiece with resist applied

-

Plastic tweezers or a method to suspend the workpiece

-

Fume hood or well-ventilated area

-

Personal Protective Equipment (PPE): safety goggles, gloves (nitrile or neoprene), lab coat

Procedure:

-

Work in a fume hood or a well-ventilated area.[1]

-

The etching process can be accelerated by warming the ferric nitrate solution. An optimal temperature of 50°C has been suggested for spray etching applications. For immersion etching, a warm water bath can be used to maintain a consistent temperature. It is a general rule of thumb that a 10°C increase in temperature can double the reaction rate.

-

Submerge the sterling silver workpiece into the etching solution. It is recommended to place the piece with the design facing down to allow the etched particles to fall away from the surface, ensuring a more even etch.[1][3]

-

The workpiece can be suspended in the solution or placed on non-reactive supports to allow for circulation of the etchant around the entire surface.

-

Agitation of the solution can increase the etch rate and improve uniformity. This can be achieved through gentle rocking of the container or by using a magnetic stirrer at a low speed.

-

Periodically check the depth of the etch. The time required can range from 20 minutes to several hours, depending on the solution concentration, temperature, and desired depth.[1][7]

-

Once the desired etch depth is achieved, remove the workpiece from the solution using plastic tweezers.

Post-Etching Neutralization and Cleaning

Materials:

-

Baking soda (sodium bicarbonate)

-

Water

-

Soft brush

-

Solvent to remove the resist (e.g., isopropyl alcohol for permanent marker, acetone for other resists)

Procedure:

-

Immediately rinse the etched workpiece under running water.

-

Prepare a neutralizing solution of baking soda and water.

-

Immerse the workpiece in the neutralizing solution and gently scrub with a soft brush to stop the etching process completely.[1]

-

Rinse the workpiece thoroughly with water.

-

Remove the resist using the appropriate solvent.

-

Clean the workpiece to remove any remaining residue.

Waste Disposal

Used ferric nitrate etching solution contains dissolved silver and copper and should be disposed of as hazardous waste according to local regulations.[3] To neutralize the solution before disposal, slowly add a saturated solution of sodium carbonate (washing soda) or sodium bicarbonate (baking soda) until fizzing stops. This will precipitate the dissolved metals as carbonates. Allow the precipitate to settle, and then the liquid can be decanted. The solid precipitate should be collected and disposed of as hazardous waste.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Redox reaction pathway for sterling silver etching.

Experimental Workflow

Caption: Step-by-step experimental workflow for etching.

Troubleshooting Common Issues

Caption: Common issues and potential causes in silver etching.

References

- 1. researchgate.net [researchgate.net]

- 2. Sandra Noble Goss: Technical Notes: Etching Sterling Silver [gossdesignstudio.com]

- 3. Acid Etching Metal Jewelry, Part 4a – Jewelry Making Journal [jewelrymakingjournal.com]

- 4. How do you prevent pitting with silver ectching using ferret nitrate - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]

- 5. Open this for Ferric Nitrate silver etching protocol - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]

- 6. volcanoarts.wordpress.com [volcanoarts.wordpress.com]